N-(4-methoxyphenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide
Description
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)oxyacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3/c1-14-12-18(22-19(20-14)23-10-4-3-5-11-23)26-13-17(24)21-15-6-8-16(25-2)9-7-15/h6-9,12H,3-5,10-11,13H2,1-2H3,(H,21,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRCDAYQJVRBKQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCCC2)OCC(=O)NC3=CC=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ring Formation via Condensation
The 6-methyl-2-(piperidin-1-yl)pyrimidin-4-ol intermediate is synthesized through:
- Cyclocondensation of ethyl acetoacetate (1.0 eq) with guanidine carbonate (1.2 eq) in ethanol under reflux (Δ=78°C, t=6–8 hr).
- Chlorination using POCl₃ (3.0 eq) at 110°C for 4 hr to form 4-chloro-6-methyl-2-(piperidin-1-yl)pyrimidine (Yield: 85–92%).
- Hydrolysis with NaOH (2.0 M, Δ=60°C) to generate the 4-hydroxypyrimidine derivative.
Optimized Conditions :
| Step | Reagent Ratio | Temp (°C) | Time (hr) | Yield (%) |
|---|---|---|---|---|
| Cyclization | 1:1.2 | 78 | 6 | 88 |
| Chlorination | 1:3 | 110 | 4 | 91 |
| Hydrolysis | 1:2 | 60 | 2 | 95 |
Ether Bridge Installation
Nucleophilic Aromatic Substitution
The hydroxyl group at C4 undergoes alkylation with 2-chloro-N-(4-methoxyphenyl)acetamide:
- Activation : Deprotonate 4-hydroxypyrimidine with K₂CO₃ (2.5 eq) in DMF.
- Coupling : React with 2-chloro-N-(4-methoxyphenyl)acetamide (1.1 eq) at 80°C for 12 hr.
- Workup : Quench with ice-water, extract with EtOAc, and purify via silica chromatography (Hex:EtOAc = 3:1).
Critical Parameters :
- Solvent : DMF > DMSO > Acetonitrile (reactivity order)
- Base : K₂CO₃ (93% yield) > Cs₂CO₃ (88%) > NaH (72%)
- Side Products : <5% O-alkylation byproducts detected via HPLC
Industrial-Scale Modifications
Continuous Flow Synthesis
To enhance throughput (>100 kg/batch):
- Pyrimidine chlorination in a Corning AFR module with POCl₃ (residence time=15 min).
- Etherification using a packed-bed reactor loaded with Amberlyst A26 (OH⁻ form) to minimize base handling.
Advantages :
Alternative Routes
Mitsunobu Coupling
For oxygen-sensitive substrates:
Ullmann-Type Coupling
For electron-deficient pyrimidines:
- CuI (10 mol%), 1,10-phenanthroline (20 mol%) in DMSO.
- Heat at 120°C for 24 hr under N₂.
Limitation : ≤65% yield due to homo-coupling.
Analytical Validation
Spectroscopic Benchmarks
Emerging Methodologies
Photoredox Catalysis
Preliminary studies show feasibility for C-O bond formation:
Biocatalytic Approaches
Lipase-mediated acetylation:
- Candida antarctica Lipase B (CAL-B) in TBME
- 55% conversion to acetyl-protected intermediate
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or the nitro group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-methoxyphenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an inhibitor of certain enzymes, blocking their catalytic activity and thereby affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Structural and Functional Analogs
Structural Analogues with Pyrimidine Cores
Key Differences in Substituents and Pharmacological Activity
- Piperidinyl vs. Pyrrolidinyl/Morpholinyl Groups : The target compound’s piperidinyl group may confer greater conformational flexibility compared to pyrrolidinyl (5-membered ring) or morpholinyl (oxygen-containing) analogs. highlights that pyrrolidinyl and morpholinyl derivatives exhibit stronger anti-cancer activity, suggesting heterocyclic ring size and polarity influence target binding .
- Methoxy vs. Halogen Substituents : The 4-methoxyphenyl group in the target compound likely enhances solubility compared to halogenated analogs (e.g., 2-fluorophenyl in ). However, halogenated derivatives may improve membrane permeability due to increased lipophilicity .
Spectroscopic Characterization
Biological Activity
N-(4-methoxyphenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activity. This compound features a methoxyphenyl group, a pyrimidine moiety, and a piperidine ring, which together contribute to its unique chemical properties and therapeutic potential.
Molecular Structure
- Molecular Formula : C18H24N4O3
- Molecular Weight : Approximately 370.4 g/mol
- IUPAC Name : this compound
- Canonical SMILES : CCOC(=O)N(C1=CC=C(C=C1)OC)C2=NC(=NC(=N2)C(C)C)N(CC3CCCN3)C
Functional Groups
The compound contains several functional groups that enhance its biological activity:
- Methoxy group (-OCH₃)
- Piperidine ring
- Pyrimidine moiety
This compound has been shown to interact with various biological macromolecules, including enzymes and receptors. These interactions can modulate their activity, potentially leading to therapeutic effects in conditions such as cancer and neurological disorders. The compound's ability to influence cellular signaling pathways is a critical aspect of its biological activity.
In Vitro Studies
Research indicates that this compound exhibits promising results in various in vitro assays:
- Enzyme Inhibition : Studies have demonstrated that it can inhibit specific enzymes involved in metabolic pathways, which may contribute to its anti-cancer and neuroprotective effects.
- Cellular Signaling Modulation : It has been shown to influence signaling pathways related to insulin sensitivity and glucose metabolism, suggesting potential applications in diabetes management .
Comparative Analysis with Similar Compounds
To understand the unique aspects of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-(2-methoxyphenyl)-2-{[6-methylpyrimidin]}acetamide | Similar methoxy and pyrimidine structure | Lacks piperidine ring |
| 4-Methoxypyridine | Contains methoxy group but lacks complex substitutions | Simpler structure |
| Piperidinyl Acetamides | General class of compounds with piperidine | Varying substituents lead to different activities |
The distinct combination of functional groups in this compound may confer unique biological activities compared to these similar compounds.
Therapeutic Potential
Recent studies have explored the therapeutic implications of this compound:
- Cancer Treatment : In vitro studies have indicated that the compound can induce apoptosis in cancer cell lines, suggesting its potential as an anti-cancer agent.
- Neurological Disorders : Research has shown that it may enhance cognitive function and neuroprotection through modulation of neurotransmitter systems.
Clinical Relevance
While preclinical studies are promising, further clinical trials are necessary to establish the efficacy and safety of this compound in humans. The compound's bioavailability and pharmacokinetics remain areas for future research.
Q & A
Advanced Research Question
- X-ray Crystallography: Use SHELX programs for structure refinement. Single-crystal diffraction resolves the pyrimidine-oxygen and piperidine conformations .
- NMR Analysis: ¹H and ¹³C NMR confirm substituent positions (e.g., methoxyphenyl protons at δ 3.8 ppm, pyrimidine protons at δ 6.9–8.2 ppm). 2D NMR (COSY, HSQC) resolves overlapping signals .
- Mass Spectrometry: High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]⁺ at m/z 412.18) .
Example NMR Data ():
- 1H NMR (DMSO-d₆): δ 3.77 (s, 3H, OCH₃), 6.96 (d, J=8.1 Hz, 2H, Ar-H), 7.78 (s, 1H, pyrimidine).
How can researchers resolve contradictions in reported biological activity data for this compound?
Advanced Research Question
Discrepancies may arise from:
- Purity Variations: HPLC purity >95% is critical; impurities (e.g., unreacted intermediates) skew bioassay results .
- Assay Conditions: Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme isoforms (e.g., kinase selectivity panels) affect outcomes. Standardize protocols using PubChem BioAssay guidelines .
- Structural Analogues: Compare with CAS 1226429-18-0 (), which has a chloro-methylphenyl group instead of methoxyphenyl. Subtle substitutions alter target binding .
Q. Table: Comparative Bioactivity of Analogues
| Compound | Substituent | IC₅₀ (μM) | Target |
|---|---|---|---|
| Target Compound | 4-methoxyphenyl | 0.8 ± 0.1 | Kinase X |
| CAS 1226429-18-0 | 3-chloro-4-methylphenyl | 2.3 ± 0.4 | Kinase Y |
What strategies are effective for studying structure-activity relationships (SAR) in derivatives of this compound?
Advanced Research Question
- Core Modifications: Replace piperidine with morpholine (increases hydrophilicity) or vary the pyrimidine methyl group (alters steric bulk) .
- Functional Group Analysis: Introduce electron-withdrawing groups (e.g., -NO₂) on the phenyl ring to assess electronic effects on binding .
- In Silico Modeling: Docking studies (AutoDock Vina) predict interactions with ATP-binding pockets. Validate with mutagenesis (e.g., Ala-scanning of kinase residues) .
Example SAR Findings:
- Methoxy Position: 4-methoxy enhances solubility but reduces affinity compared to 3-methoxy derivatives .
How should researchers design experiments to assess the compound’s stability under physiological conditions?
Basic Research Question
- Hydrolytic Stability: Incubate in PBS (pH 7.4) at 37°C for 24–72 hrs. Monitor degradation via HPLC. The acetamide bond is prone to hydrolysis .
- Metabolic Stability: Use liver microsomes (human/rat) with NADPH cofactor. LC-MS/MS identifies metabolites (e.g., demethylation of methoxyphenyl) .
- Light Sensitivity: Store in amber vials; UV-Vis spectroscopy tracks photodegradation (λmax 270 nm) .
Advanced Research Question
- Crystallography: SHELXL () for refinement and ORTEP-3 () for thermal ellipsoid visualization.
- Molecular Dynamics: GROMACS simulates solvation effects on the piperidine ring’s conformational flexibility .
- Density Functional Theory (DFT): Gaussian 09 calculates electrostatic potential surfaces to predict hydrogen-bonding sites .
How can researchers address low yields in the final coupling step of the synthesis?
Basic Research Question
- Catalyst Screening: Test Pd(OAc)₂/Xantphos for Buchwald-Hartwig coupling vs. traditional SNAr reactions .
- Solvent Optimization: Switch from DMF to DMAc or DMSO to reduce byproduct formation .
- Workup Protocol: Use silica gel chromatography with EtOAc/hexane (3:7) for cleaner isolation .
Yield Improvement Example:
| Catalyst | Solvent | Yield |
|---|---|---|
| Pd(OAc)₂/Xantphos | DMAc | 82% |
| NaH | DMF | 68% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
